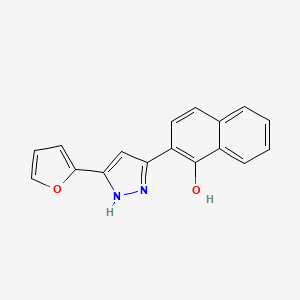

2-(5-Furan-2-yl-1H-pyrazol-3-yl)-naphthalen-1-ol

描述

2-(5-Furan-2-yl-1H-pyrazol-3-yl)-naphthalen-1-ol is a complex organic compound that features a unique structure combining a furan ring, a pyrazole ring, and a naphthol moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Furan-2-yl-1H-pyrazol-3-yl)-naphthalen-1-ol typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with a β-diketone. The furan ring can be introduced via a cyclization reaction involving furfural or its derivatives. The final step often involves coupling the pyrazole-furan intermediate with a naphthol derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products.

化学反应分析

Types of Reactions

2-(5-Furan-2-yl-1H-pyrazol-3-yl)-naphthalen-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, converting the compound to its reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

科学研究应用

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of novel derivatives with enhanced properties or biological activities. The synthesis typically involves multi-step reactions, including cyclization and coupling reactions under acidic or basic conditions.

Research indicates that compounds containing furan and pyrazole rings exhibit significant biological activities. Preliminary studies suggest that 2-(5-Furan-2-yl-1H-pyrazol-3-yl)-naphthalen-1-ol may possess:

- Antimicrobial Properties: Investigations into its efficacy against various pathogens are ongoing.

- Anticancer Potential: The compound's structure may allow it to interact with specific molecular targets involved in cancer progression.

Further studies are needed to establish its efficacy against specific diseases and to elucidate the mechanisms of action .

Therapeutic Applications

Due to its unique structural features, the compound is being explored as a potential therapeutic agent. Its interactions with biological targets could lead to novel treatments for various conditions. The mechanism of action likely involves binding to enzymes or receptors, modulating their activity .

Case Study: Antimicrobial Activity

A recent study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The results showed promising inhibition against bacterial strains, suggesting potential for further development as an antimicrobial agent .

Case Study: Anticancer Research

Another investigation focused on the anticancer properties of pyrazole derivatives. The study highlighted the ability of these compounds to induce apoptosis in cancer cells, indicating that this compound could be a candidate for cancer therapy development .

作用机制

The mechanism of action of 2-(5-Furan-2-yl-1H-pyrazol-3-yl)-naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- 5-(Furan-2-yl)-1H-pyrazol-3-ylamine

- (5-(Furan-2-yl)-1H-pyrazol-3-yl)methanamine dihydrochloride

Uniqueness

2-(5-Furan-2-yl-1H-pyrazol-3-yl)-naphthalen-1-ol is unique due to its combination of a furan ring, a pyrazole ring, and a naphthol moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

The compound 2-(5-Furan-2-yl-1H-pyrazol-3-yl)-naphthalen-1-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

This compound features a unique combination of a furan ring, a pyrazole ring, and a naphthol moiety. This structural arrangement is believed to confer distinct chemical and biological properties, making it a valuable candidate for various applications in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that compounds containing pyrazole and furan moieties exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have been synthesized and tested against various bacterial strains, showing promising results. One study reported a series of novel pyrazole derivatives that demonstrated effective inhibition against E. coli and S. aureus, highlighting the importance of structural modifications in enhancing antimicrobial efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through various in vitro assays. Compounds derived from the pyrazole scaffold have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives exhibited up to 85% inhibition of TNF-α at specific concentrations, indicating their potential as anti-inflammatory agents .

Anticancer Activity

The anticancer properties of this compound are also noteworthy. Pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation across various cell lines. Studies have shown that certain compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and death .

The biological activity of this compound is thought to involve interactions with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing pathways related to inflammation, microbial resistance, and tumor growth .

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole-based compounds, including:

- Antimicrobial Evaluation : A study synthesized various pyrazole derivatives, testing them against Bacillus subtilis, E. coli, and Aspergillus niger. Some compounds showed significant antimicrobial activity compared to standard antibiotics .

- Anti-inflammatory Research : Another investigation assessed the anti-inflammatory effects of pyrazole derivatives in animal models, demonstrating comparable efficacy to established anti-inflammatory drugs like indomethacin .

Comparative Analysis

To better understand the effectiveness of this compound relative to similar compounds, the following table summarizes key findings from recent research:

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-Furan-2-yl-1H-pyrazol-3-yl)-naphthalen-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via condensation of 1-hydroxynaphthalene derivatives with substituted pyrazole precursors. A typical approach involves refluxing 1-(1-hydroxynaphthalen-2-yl)-3-substituted propane-1,3-dione with hydroxylamine hydrochloride in the presence of KOH in absolute ethanol for >12 hours. Neutralization with acetic acid yields the crude product, which is recrystallized for purification . Optimization may involve adjusting stoichiometry, reaction time, or solvent polarity to enhance yield.

Q. How is structural characterization of this compound performed, and which analytical techniques are critical?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination, resolving bond lengths (mean C–C: 0.003 Å) and torsion angles. For example, analogous pyrazole-naphthol derivatives were characterized using SHELX software for refinement (R-factor: 0.037) . Complementary techniques include / NMR for functional group validation and FT-IR for identifying hydroxyl and aromatic stretches.

Q. What strategies ensure purity and stability during synthesis and storage?

- Methodological Answer : Purity is assessed via HPLC (using C18 columns with methanol/water gradients) or TLC (silica gel, ethyl acetate/hexane eluent). Stability studies under varying temperatures and humidity levels are critical. Recrystallization from DMF/ethanol (1:1) is effective for removing impurities .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., disorder, twinning) be addressed during X-ray refinement?

- Methodological Answer : SHELXL’s robust algorithms handle disordered moieties by partitioning electron density into discrete sites. For twinned crystals, the HKLF5 format in SHELXL refines twin laws and scale factors. Advanced features like ISOR restraints mitigate thermal motion artifacts, particularly for flexible furan or pyrazole rings .

Q. What structure-activity relationships (SAR) govern σ1 receptor antagonism in pyrazole-naphthol derivatives?

- Methodological Answer : Substituent position and electronic effects on the pyrazole ring significantly modulate σ1 receptor binding. For example, 5-methyl substitution enhances affinity, while basic amines (e.g., morpholine) at the pyrazole-3-position improve selectivity over σ2 receptors. Pharmacophore modeling reveals hydrophobic interactions with naphthol groups and hydrogen bonding with the hydroxyl moiety .

Q. How can thermal degradation pathways be analyzed for this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures and phase transitions. Pyrolysis-GC/MS can characterize volatile degradation products. For instance, ethanol reflux conditions (used in synthesis) may introduce residual solvent that accelerates thermal breakdown, necessitating vacuum drying .

Q. What computational methods predict binding interactions of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates interactions with receptors like σ1 or bile acid transporters. For example, CB-6 (a structurally related naphthol derivative) showed high affinity for FATP5 in lipid regulation studies. MD simulations (AMBER/CHARMM) assess dynamic stability of ligand-receptor complexes over 100-ns trajectories .

属性

IUPAC Name |

2-[5-(furan-2-yl)-1H-pyrazol-3-yl]naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O2/c20-17-12-5-2-1-4-11(12)7-8-13(17)14-10-15(19-18-14)16-6-3-9-21-16/h1-10,20H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFKOSNMJAYSCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)C3=NNC(=C3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429653-28-1 | |

| Record name | 2-[5-(furan-2-yl)-1H-pyrazol-3-yl]naphthalen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。